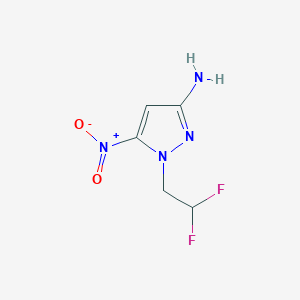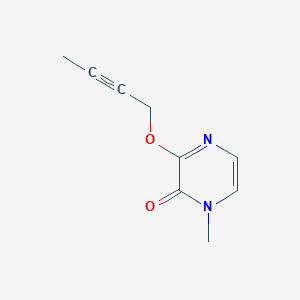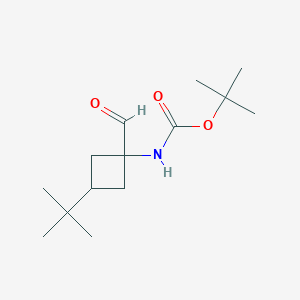
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a nitro-substituted pyrazole derivative that is used as a building block for the synthesis of various other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is not well understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the body. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine has various biochemical and physiological effects. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory and antimicrobial activities. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine in lab experiments is its versatility. This compound can be easily synthesized and used as a starting material for the synthesis of various other compounds. However, one of the limitations of using this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are many future directions for the research on 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine. One of the most promising directions is the development of new biologically active compounds using this compound as a starting material. Researchers can also explore the potential applications of this compound in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is a versatile compound that has many potential applications in various fields. The synthesis of this compound is relatively simple, and it has been used as a building block for the synthesis of various biologically active compounds. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. The future directions for research on this compound are promising, and it is expected to continue to be an important compound in scientific research.
Métodos De Síntesis
The synthesis of 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine involves the reaction of 2,2-difluoroethanol with 5-nitropyrazole-3-carboxylic acid, followed by the reduction of the resulting ester with sodium borohydride. This method has been reported in the literature and has been used by many researchers for the synthesis of this compound.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have used this compound as a starting material for the synthesis of various biologically active compounds. These compounds have been tested for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKQHDNAEKVELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)


